An In-depth Technical Guide to 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, predicted spectroscopic characteristics, and anticipated reactivity of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene. Given the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and extensive data from structurally analogous compounds to offer a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, enabling them to anticipate the behavior of this compound and design experimental protocols accordingly.
Introduction: A Molecule of Interest
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene, with CAS number 3094-08-4, is an aromatic compound featuring a unique substitution pattern that suggests significant potential in various chemical applications.[1][2] The presence of a strong electron-withdrawing nitro group, a lipophilic and metabolically stable trifluoromethyl group, and an ethoxy moiety on the benzene ring creates a molecule with a distinct electronic and steric profile. This combination of functional groups makes it an intriguing building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.
This guide will delve into the predicted chemical and physical properties of this compound, outline its likely spectroscopic signatures, and explore its potential reactivity, with a focus on nucleophilic aromatic substitution. Safety and handling considerations, based on data from related compounds, are also provided to ensure safe laboratory practices.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in understanding the chemical behavior of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene is a thorough analysis of its molecular structure and the electronic effects of its substituents.
Molecular Structure
-
IUPAC Name: 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene
-
Molecular Formula: C₉H₈F₃NO₃[1]
-
Molecular Weight: 235.16 g/mol [1]
The benzene ring is substituted with three groups:
-
An ethoxy group (-OCH₂CH₃) at position 1. This group is an ortho, para-director and is considered an activating group in electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen atom.
-
A trifluoromethyl group (-CF₃) at position 2. This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms and acts as a meta-director in electrophilic aromatic substitution. It also imparts significant lipophilicity.
-
A nitro group (-NO₂) at position 4. This is one of the strongest electron-withdrawing groups and is a meta-director in electrophilic aromatic substitution.[3]
The interplay of these substituents dictates the electron distribution within the aromatic ring and, consequently, its reactivity. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups will significantly deactivate the ring towards electrophilic attack but will activate it for nucleophilic aromatic substitution.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Comparative Data |
| Melting Point (°C) | Likely a low-melting solid or an oil | 1-Nitro-2-(trifluoromethyl)benzene has a melting point of 32°C.[4] The addition of the ethoxy group may lower the melting point due to increased conformational flexibility and disruption of crystal packing. For comparison, 1-ethoxy-4-nitrobenzene is a solid with a melting point of 56-60 °C. |
| Boiling Point (°C) | > 220 °C at 760 mmHg | 1-Nitro-2-(trifluoromethyl)benzene has a boiling point of 217.4 °C.[4] The addition of an ethoxy group will increase the molecular weight and likely elevate the boiling point. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate) | The presence of the trifluoromethyl and ethoxy groups, along with the benzene ring, imparts significant nonpolar character. Similar aromatic compounds are generally insoluble in water but soluble in organic solvents.[5] |
| Appearance | Likely a pale yellow oil or solid | Many nitroaromatic compounds are pale yellow in color. |
Predicted Spectroscopic Profile
The spectroscopic signature of a molecule is a critical tool for its identification and characterization. While experimental spectra for 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene are not publicly available, we can predict the key features of its NMR and IR spectra based on the known effects of its constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The electron-withdrawing nitro and trifluoromethyl groups will deshield the aromatic protons, causing them to appear at a lower field (higher ppm).
-
Aromatic Protons (3H): The three protons on the benzene ring will likely appear as a complex multiplet or as distinct signals in the range of 7.5-8.5 ppm. The proton ortho to the nitro group is expected to be the most deshielded.
-
Ethoxy Group (-OCH₂CH₃):
-
Methylene Protons (-OCH₂-): A quartet around 4.0-4.3 ppm due to coupling with the methyl protons.
-
Methyl Protons (-CH₃): A triplet around 1.4-1.6 ppm due to coupling with the methylene protons.
-
For comparison, the aromatic protons of nitrobenzene appear between 7.56 and 8.25 ppm.[6]
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom.
-
Aromatic Carbons: The carbon atoms attached to the electron-withdrawing nitro and trifluoromethyl groups will be significantly deshielded. The ipso-carbon attached to the nitro group is expected to be the most deshielded, likely appearing above 145 ppm.[6] The carbon attached to the ethoxy group will be shielded relative to the others due to the oxygen's electron-donating effect.
-
Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear around 65-70 ppm, while the methyl carbon (-CH₃) will be found at a higher field, around 14-16 ppm.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be influenced by the electronic environment of the benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group and the C-F bonds.
-
N-O Stretching (NO₂ group): Two strong, characteristic bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C-F Stretching (CF₃ group): Strong, broad absorptions in the region of 1100-1300 cm⁻¹.
-
C-O Stretching (Ethoxy group): A strong band around 1200-1250 cm⁻¹ (asymmetric) and a weaker band around 1000-1050 cm⁻¹ (symmetric).
-
Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Reactivity and Synthetic Utility
The reactivity of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene is dominated by the strong electron-withdrawing character of the nitro and trifluoromethyl groups.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution. The nitro group in the para position and the trifluoromethyl group in the ortho position to the ethoxy group strongly activate the ring towards attack by nucleophiles. The positions ortho and para to the nitro group (positions 3 and 5) are the most electron-deficient and therefore the most likely sites for nucleophilic attack.
A plausible synthetic application would involve the displacement of a suitable leaving group (if one were present on the ring) by a nucleophile. While the ethoxy group is not a good leaving group, a related precursor like 1-fluoro-4-nitro-2-(trifluoromethyl)benzene would be highly reactive towards nucleophiles such as amines, alkoxides, and thiolates. For instance, the synthesis of a phenothiazine derivative from 4-ethoxy-2-fluoro-1-nitrobenzene highlights the utility of such activated systems in constructing complex heterocyclic frameworks.[7]
Figure 1: Generalized workflow for a potential SNAr reaction.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using a variety of reducing agents. This transformation is a cornerstone of synthetic chemistry, as it provides access to anilines, which are versatile intermediates.
Experimental Protocol: Catalytic Hydrogenation (Predicted)
This protocol is a standard procedure for the reduction of aromatic nitro compounds and is expected to be effective for 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene.
-
Reaction Setup: In a hydrogenation vessel, dissolve 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 4-ethoxy-2-(trifluoromethyl)aniline.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Figure 2: Reaction scheme for the reduction of the nitro group.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene is not widely available, the safety precautions can be inferred from data on structurally related compounds, such as 1-Nitro-4-(trifluoromethoxy)benzene and nitrobenzene.[8]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9][8] Avoid inhalation of vapors and contact with skin and eyes.[9][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Health Hazards: Aromatic nitro compounds are often toxic and can be absorbed through the skin.[10] They may cause irritation to the skin, eyes, and respiratory tract.[8]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.[9] Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene is a promising, yet under-characterized, chemical entity. Its unique combination of functional groups suggests significant potential as a building block in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. This technical guide, by providing a detailed predictive analysis of its properties and reactivity, aims to bridge the current knowledge gap and facilitate further research into this interesting compound. The predicted reactivity in nucleophilic aromatic substitution and the straightforward reduction of the nitro group offer clear pathways for its synthetic elaboration. As with any new compound, experimental verification of the predicted properties is essential for its safe and effective use.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522405, 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]benzene)
-
King Scientific. (n.d.). 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
ACS Publications. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. kingscientific.com [kingscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Nitro-2-(trifluoromethyl)benzene | CAS#:384-22-5 | Chemsrc [chemsrc.com]
- 5. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
